4-(Isoquinolin-4-YL)benzoic acid

Description

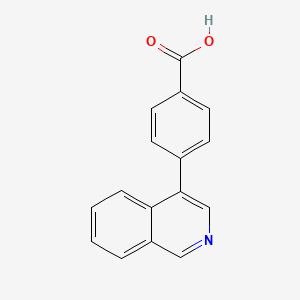

4-(Isoquinolin-4-YL)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to an isoquinoline ring at the 4-position. Isoquinoline, a bicyclic aromatic system with a nitrogen atom at position 2, distinguishes itself from quinoline (nitrogen at position 1) by its electronic and steric properties. This structural difference impacts solubility, binding affinity, and biological activity.

Properties

IUPAC Name |

4-isoquinolin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)12-7-5-11(6-8-12)15-10-17-9-13-3-1-2-4-14(13)15/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMRPLQCSZSHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400524 | |

| Record name | 4-(ISOQUINOLIN-4-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216059-93-7 | |

| Record name | 4-(ISOQUINOLIN-4-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoquinolin-4-YL)benzoic acid typically involves the reaction of isoquinoline derivatives with benzoic acid or its derivatives. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method includes the use of metal catalysts or catalyst-free processes in water, which have been developed to improve the efficiency and environmental friendliness of the synthesis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(Isoquinolin-4-YL)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline and benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- 4-(Isoquinolin-4-YL)benzoic acid serves as a crucial intermediate in the synthesis of complex organic molecules and heterocyclic compounds. It is often utilized in the preparation of other isoquinoline derivatives, which are important in medicinal chemistry.

Synthesis Methods

- The synthesis typically involves reactions between isoquinoline derivatives and benzoic acid under various conditions. Common methods include:

- Pomeranz-Fritsch Reaction : A cyclization process involving aromatic aldehydes with aminoacetals under acidic conditions.

- Oxidation and Reduction Reactions : These processes can yield various substituted isoquinoline derivatives and tetrahydroisoquinoline derivatives.

Biological Applications

Enzyme Interactions

- In biological research, this compound is used to study enzyme interactions. Its isoquinoline structure allows it to modulate enzyme activity, making it a valuable probe in biochemical assays.

Potential Therapeutic Uses

- Preliminary studies suggest that compounds related to this compound may exhibit neuroprotective effects, influencing neurological pathways. This opens avenues for research into its potential therapeutic applications in neurodegenerative diseases.

Industrial Applications

Dyes and Pigments

- The compound is also applied in the production of dyes and pigments due to its ability to form stable complexes with metal ions, enhancing color properties and stability.

Case Studies

-

Enzyme Modulation Studies

- Research has demonstrated that this compound can influence specific enzyme pathways, leading to enhanced understanding of metabolic processes. For example, its interaction with certain kinases has shown potential for therapeutic targeting in cancer treatment.

-

Neuroprotective Research

- Investigations into the neuroprotective effects of structurally similar compounds indicate that modifications to the isoquinoline structure can yield derivatives with significant protective effects against neuronal damage, suggesting a promising area for further exploration related to this compound.

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-4-YL)benzoic acid involves its interaction with various molecular targets and pathways. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The benzoic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Derivatives

4-(Quinolin-4-YL)benzoic Acid

- Structure: Benzoic acid linked to quinoline (nitrogen at position 1).

- Molecular Weight: 249.27 g/mol (C₁₆H₁₁NO₂) .

- Activity: Quinoline derivatives, such as 4-[(Quinolin-4-yl)amino]benzoic acid analogs, demonstrate anti-Aβ aggregation activity (e.g., G23 with a 7-NO₂ substituent shows IC₅₀ <10 µM) .

- This may explain lower BChE inhibition in quinoline derivatives compared to dihydroisoquinoline analogs .

4-(Quinolin-2-YL)benzoic Acid and 4-(Quinolin-8-YL)benzoic Acid

- Structural Impact: Varying quinoline substitution positions (2- or 8-) influence steric interactions. For example, 2-substituted quinolines may hinder binding to planar enzymatic pockets .

- Synthetic Accessibility : These derivatives are commercially available at ~$320–$880/g, reflecting moderate synthetic complexity .

Dihydroisoquinoline Derivatives

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid

Cyclopentane-Fused Isoquinoline Derivatives

4-((3aS,4R,9bR)-6-Ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopent[a]quinolin-4-yl)benzoic Acid

Substituent-Modified Benzoic Acid Derivatives

4-Benzoylbenzoic Acid

- Structure: A ketone group replaces the isoquinoline moiety.

- Properties : Lower molecular weight (226.2 g/mol) and UV absorption (λmax 257 nm) make it suitable for analytical applications .

- Activity Lacks: No reported enzyme inhibition, highlighting the necessity of heterocyclic groups for target-specific interactions .

4-(Chlorosulfonyl)benzoic Acid

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: Nitro (NO₂) substituents enhance anti-Aβ activity (e.g., G23) but may increase metabolic instability .

- Heterocycle Position: Isoquinoline’s nitrogen at position 2 improves π-π stacking in hydrophobic enzyme pockets compared to quinoline .

- Flexibility vs. Rigidity: Methyl bridges (dihydroisoquinoline) improve solubility, while fused rings (cyclopentane-isoquinoline) enhance crystallographic utility .

Biological Activity

Overview

4-(Isoquinolin-4-YL)benzoic acid is an organic compound characterized by its isoquinoline and benzoic acid moieties. Its molecular formula is C16H11NO2, and it has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, research findings, and implications for therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components. The isoquinoline moiety can interact with various enzymes and receptors, while the benzoic acid group may engage in hydrogen bonding and other molecular interactions. These interactions can modulate enzyme activity and influence cellular pathways, potentially leading to therapeutic effects in various biological contexts.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties against various pathogens. This aspect is crucial in the context of rising antibiotic resistance .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. For instance, it may inhibit steroid 5 alpha-reductase, which is significant in conditions like benign prostatic hyperplasia and androgenetic alopecia .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicate varying degrees of cytotoxicity depending on concentration and cell type, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Inhibition of Proteasome Activity : A study demonstrated that certain benzoic acid derivatives could enhance proteasome activity in human foreskin fibroblasts. This finding suggests that compounds like this compound might play a role in modulating protein degradation pathways, which are crucial for cellular homeostasis .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity. Antioxidants play a vital role in mitigating oxidative stress-related diseases, making this property particularly relevant for therapeutic development .

- In Silico Studies : Computational studies have indicated that this compound can bind to specific target proteins involved in cancer progression and inflammation. These findings support further experimental validation and highlight the compound's potential as a lead structure for drug development.

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.